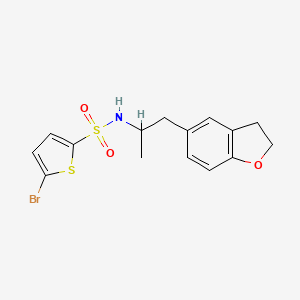

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S2/c1-10(17-22(18,19)15-5-4-14(16)21-15)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10,17H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZPRFYKAASFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiophene derivatives.

Substitution: Introduction of different functional groups at the bromine or sulfonamide positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial properties, making it useful in the design of antibiotics.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. Additionally, the thiophene ring can interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related sulfonamide derivatives, focusing on molecular properties, synthesis pathways, and biological activities.

Structural and Molecular Comparisons

Biological Activity

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide |

| CAS Number | 2034516-88-4 |

| Molecular Formula | C15H16BrN0₃S₂ |

| Molecular Weight | 402.3 g/mol |

Structural Features

The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which are known to influence its biological activity. The presence of the dihydrobenzofuran moiety also contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide across various cancer cell lines. The following table summarizes the inhibition rates observed in different types of cancer:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | K-562 | 56.84 |

| SR | 60.89 | |

| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |

| NCI-H460 | 80.92 | |

| Colon Cancer | HCT-116 | 72.14 |

| KM12 | 41.49 | |

| SW-620 | 40.82 | |

| CNS Cancer | SNB-75 | 58.02 |

| U251 | 73.94 |

These results indicate a promising profile for this compound as an anticancer agent, particularly in non-small cell lung cancer and leukemia.

The biological activity of sulfonamide derivatives, including this compound, often involves interactions with various biological targets such as enzymes and receptors. The mechanism may include:

- Inhibition of Enzyme Activity: Sulfonamides are known to inhibit carbonic anhydrase and other enzymes that play critical roles in cellular metabolism.

- Receptor Modulation: The compound may interact with specific receptors involved in cancer cell proliferation and survival.

Study on Anticancer Activity

In a study published by MDPI, the anticancer activity of various sulfonamide derivatives was evaluated, revealing that compounds with similar structural features exhibited significant growth inhibition in cancer cell lines . This study supports the hypothesis that 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide could possess similar properties.

Cardiovascular Effects

Another aspect of research has focused on the cardiovascular effects of sulfonamide derivatives. A study indicated that certain derivatives could act as endothelin receptor-A inhibitors, which may have implications for treating pulmonary hypertension . While this does not directly relate to the primary anticancer focus, it highlights the diverse biological activities that sulfonamide compounds can exhibit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.